4-クロロ-5-ニトロベンゾイミダゾール

説明

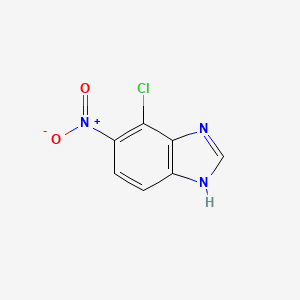

4-Chloro-5-nitrobenzimidazole is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-5-nitrobenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-nitrobenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学的用途

ベンゾイミダゾール類は、4-クロロ-5-ニトロベンゾイミダゾールを含め、生物学および臨床研究において有望な用途を示しています . それらは多くの薬理学的特性を有し、広範囲の治療用途に関与する様々な酵素の強力な阻害剤として広く研究されています .

抗糖尿病用途

ベンゾイミダゾール化合物は、糖尿病の治療に使用されてきました . それらは、この病気の発症に重要な役割を果たす特定の酵素を阻害することができます .

抗がん用途

ベンゾイミダゾール類は、がんの治療に潜在的な可能性を示しています . それらはがん細胞の増殖を阻害することができ、様々ながん治療に使用されてきました .

抗菌用途

これらの化合物は、抗菌性を示し、様々な細菌感染症と真菌感染症の抑制に役立ちます .

抗寄生虫用途

ベンゾイミダゾール類は、抗寄生虫剤として使用されてきました . それらは寄生虫の増殖を阻害することができ、様々な寄生虫感染症の治療に効果的です .

神経学的用途

ベンゾイミダゾール類は、神経学の分野で潜在的な可能性を示しています . それらは特定の神経経路に影響を与えることができ、様々な神経疾患の治療に役立ちます .

作用機序

Target of Action

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs have shown promising application in biological and clinical studies . They are known to inhibit various enzymes involved in a wide range of therapeutic uses .

Mode of Action

Benzimidazoles are generally known to interact with biopolymers of the living system .

Biochemical Pathways

Benzimidazoles have been found to have a wide range of pharmacological applications, suggesting they may affect multiple pathways .

Pharmacokinetics

Benzimidazoles are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazoles have been found to have a wide range of pharmacological applications, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The stability and bioavailability of benzimidazoles suggest they may be relatively stable under a variety of environmental conditions .

生物活性

4-Chloro-5-nitrobenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

4-Chloro-5-nitrobenzimidazole is a benzimidazole derivative characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 5-position of the benzimidazole ring. This structural configuration is crucial for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of 4-chloro-5-nitrobenzimidazole against various pathogens.

- In Vitro Studies : The compound has shown promising results against Gram-positive and Gram-negative bacteria. For instance, in a study evaluating antimicrobial activity through broth microdilution methods, 4-chloro-5-nitrobenzimidazole exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Microorganism | MIC (µg/ml) | Standard Antibiotic (MIC µg/ml) |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin (100) |

| Escherichia coli | 62.5 | Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

Anticancer Activity

The anticancer potential of 4-chloro-5-nitrobenzimidazole has been evaluated in various cancer cell lines.

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against human lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, in assays using HCC827 and NCI-H358 cell lines, IC50 values were reported at approximately 6.26 µM and 6.48 µM, respectively .

- Case Study : A study involving the evaluation of several benzimidazole derivatives highlighted that compounds with similar structures to 4-chloro-5-nitrobenzimidazole showed notable activity against HeLa cells, suggesting a broader applicability in oncological therapeutics .

The mechanism through which 4-chloro-5-nitrobenzimidazole exerts its biological effects is multifaceted:

- DNA Interaction : Benzimidazole derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Other Biological Activities

Apart from antimicrobial and anticancer properties, 4-chloro-5-nitrobenzimidazole has been investigated for other therapeutic effects:

- Vasorelaxant Activity : Research indicates that certain derivatives exhibit vasorelaxant properties, which could be beneficial in treating cardiovascular diseases .

- Anthelmintic Activity : The compound has also shown potential as an anthelmintic agent, effective against various parasitic infections .

特性

IUPAC Name |

4-chloro-5-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZUCIHBALRZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。